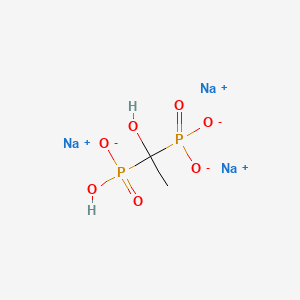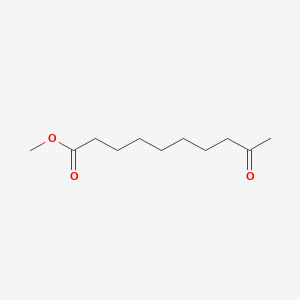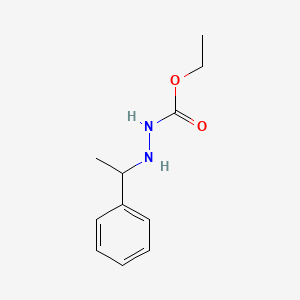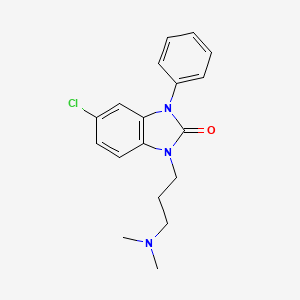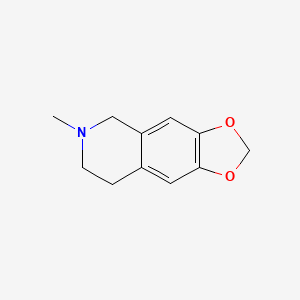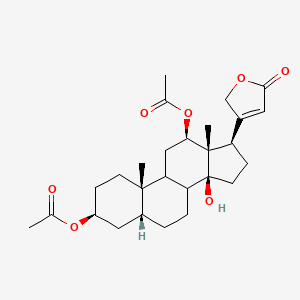
2-Bromo-1-(3-iodophenyl)ethanone
Übersicht
Beschreibung
“2-Bromo-1-(3-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO. It has a molecular weight of 324.94 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrIO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pyrolysis and Stability Analysis
2-Bromo-1-(3-iodophenyl)ethanone, while not directly studied, shares structural similarities with compounds like bk-2C-B and its iodo analogue bk-2C-I. These substances have been analyzed for their pyrolytic stability, an important characteristic in understanding the chemical's behavior under thermal stress. Pyrolysis studies help in identifying decomposition products and understanding the molecular degradation pathways, which are crucial for safety assessments and environmental impact studies. In the case of bk-2C-I, pyrolysis resulted in the formation of several products, indicating complex degradation pathways (Texter et al., 2018).
Synthesis and Chemical Reactions
This compound and its derivatives serve as vital intermediates in synthetic chemistry. The compound's utility is showcased in various synthetic pathways:
- Intermediate for Synephrine : It's used in the synthesis of key intermediates like 2-bromo-1-(4-hydroxyphenyl)ethanone, crucial for producing Synephrine (Yu-feng, 2013).
- Chalcone Analogues Synthesis : A method involving electron-transfer chain reactions with α-bromoketones, derived from compounds like this compound, was used to form α,β-unsaturated ketones, a foundational structure for creating a wide variety of chalcone analogues (Curti et al., 2007).
- Formation of Iminolactones : A novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone was used to efficiently synthesize fully substituted iminolactones, highlighting the compound's versatility in multi-component synthesis (Shaabani et al., 2008).
Crystallography and Molecular Structure Analysis
The compound's analogues have been subjects in crystallography studies to understand the molecular geometry and intermolecular interactions:
- Hydrogen-bonding Patterns : Studies on enaminones structurally similar to this compound revealed intricate hydrogen bonding patterns, offering insights into the compound's potential molecular interactions and stability (Balderson et al., 2007).
- Molecular Stack Contacts Analysis : A brominated compound structurally related to this compound was synthesized and analyzed, revealing the significance of various intermolecular interactions in the molecular stack, critical for understanding the compound's solid-state properties (Brahmia et al., 2021).
Safety and Hazards
Wirkmechanismus
Mode of Action
As a brominated and iodinated compound, it may interact with its targets through halogen bonding or electrophilic substitution reactions. These interactions could lead to changes in the target’s function, but specific details are currently unknown .
Biochemical Pathways
Given its structural features, it might interfere with pathways involving halogenated phenyl groups. The exact pathways and their downstream effects require further investigation .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of the bromine and iodine atoms. More research is needed to outline its pharmacokinetic profile .
Result of Action
As a halogenated compound, it could potentially cause alterations in cellular function through its interactions with various biomolecules. Specific effects are yet to be determined .
Eigenschaften
IUPAC Name |
2-bromo-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXVONZDKAPXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346855 | |
| Record name | 2-Bromo-1-(3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61858-38-6 | |
| Record name | 2-Bromo-1-(3-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



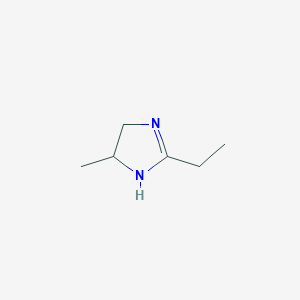

![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
